molecular formula C23H17BrCl2N2O3 B301676 2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B301676
M. Wt: 520.2 g/mol
InChI Key: UHFBLNOUTUKPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as ABT-263, is a small-molecule inhibitor that selectively targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. It has been shown to induce apoptosis in cancer cells and is currently being investigated as a potential therapeutic agent for various types of cancer.

Mechanism of Action

2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile binds to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, thereby inhibiting their anti-apoptotic function. This leads to the activation of the pro-apoptotic proteins, such as Bax and Bak, which in turn induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy. However, 2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been shown to induce thrombocytopenia, which limits its clinical use.

Advantages and Limitations for Lab Experiments

2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a highly selective inhibitor of Bcl-2, Bcl-xL, and Bcl-w, which makes it a valuable tool for studying the role of these proteins in cancer biology. However, its limited solubility and stability in aqueous solutions can pose challenges in experimental design.

Future Directions

The development of 2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile analogs with improved solubility and stability in aqueous solutions is an area of active research. Additionally, the identification of biomarkers that can predict the response to 2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile treatment is an important area of investigation, as it can help identify patients who are most likely to benefit from this therapy. Finally, the combination of 2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile with other anti-cancer agents, such as immunotherapy, is a promising direction for future research.

Synthesis Methods

The synthesis of 2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves several steps, including the synthesis of the intermediate compounds and the final coupling reaction. The intermediate compounds are synthesized using well-established chemical reactions, such as the Friedel-Crafts acylation and the Suzuki coupling reaction. The final coupling reaction involves the condensation of the intermediate compounds to form the final product, 2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

Scientific Research Applications

2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by targeting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. Preclinical studies have demonstrated its efficacy against a wide range of cancer types, including lymphoma, leukemia, and solid tumors.

properties

Product Name

2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Molecular Formula

C23H17BrCl2N2O3

Molecular Weight

520.2 g/mol

IUPAC Name

2-amino-4-[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C23H17BrCl2N2O3/c24-13-5-7-19(30-11-12-4-6-14(25)9-17(12)26)15(8-13)21-16(10-27)23(28)31-20-3-1-2-18(29)22(20)21/h4-9,21H,1-3,11,28H2

InChI Key

UHFBLNOUTUKPSR-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OCC4=C(C=C(C=C4)Cl)Cl)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OCC4=C(C=C(C=C4)Cl)Cl)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.